molecular formula C7H9ClN2O B13537200 (5-Chloro-2-methoxypyridin-4-YL)methanamine

(5-Chloro-2-methoxypyridin-4-YL)methanamine

Cat. No.: B13537200
M. Wt: 172.61 g/mol
InChI Key: NCZDSVWOFYUUHX-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxypyridin-4-YL)methanamine is a chemical compound with the molecular formula C7H9ClN2O. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position, a methoxy group at the 2-position, and a methanamine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxypyridin-4-YL)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxypyridin-4-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of hydroxyl or alkyl derivatives.

    Oxidation: Formation of imines.

    Reduction: Formation of primary amines.

    Coupling: Formation of biaryl compounds

Scientific Research Applications

(5-Chloro-2-methoxypyridin-4-YL)methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxypyridin-4-YL)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The methanamine group can form hydrogen bonds with target proteins, while the methoxy and chloro groups contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-2-methoxypyridin-4-YL)methanamine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the methoxy and chloro groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry .

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

(5-chloro-2-methoxypyridin-4-yl)methanamine

InChI

InChI=1S/C7H9ClN2O/c1-11-7-2-5(3-9)6(8)4-10-7/h2,4H,3,9H2,1H3

InChI Key

NCZDSVWOFYUUHX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)CN)Cl

Origin of Product

United States

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